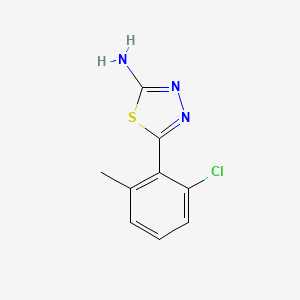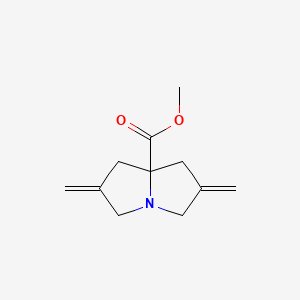
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is known for its unique structure, which includes a pyrrolizine ring system with methylene groups at positions 2 and 6, and a methyl ester group at position 7a .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate typically involves the cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates . Azomethine ylides are generated in situ from the reaction of amino acids such as proline or sarcosine with carbonyl compounds like ninhydrin . The reaction is carried out in alcohols, and the resulting product is a dihydro-1H-pyrrolizine derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
Ketorolac: A pyrrolizine derivative with anti-inflammatory properties.
Licofelone: Another pyrrolizine derivative with dual cyclooxygenase and lipoxygenase inhibitory activities.
Uniqueness
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate is unique due to its specific structural features, such as the methylene groups at positions 2 and 6 and the methyl ester group at position 7a . These features contribute to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
methyl 2,6-dimethylidene-1,3,5,7-tetrahydropyrrolizine-8-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-8-4-11(10(13)14-3)5-9(2)7-12(11)6-8/h1-2,4-7H2,3H3 |
Clave InChI |
QKFWFBAAQYDOFL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC(=C)CN1CC(=C)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


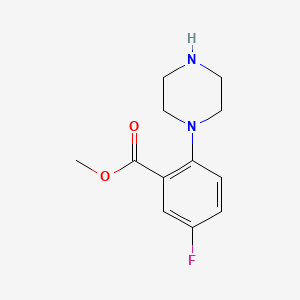
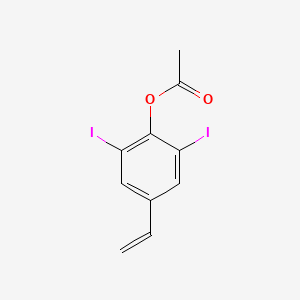


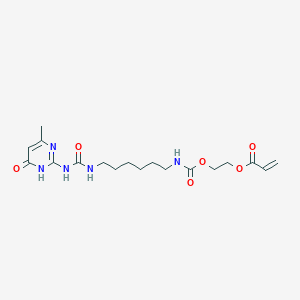
![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
![sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)

![2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole](/img/structure/B13698515.png)



![D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)-](/img/structure/B13698531.png)
